

Theoretical & Structural Characterization of 4-Hydroxyphenyl 4-nitrobenzoate

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Compound of Interest

Compound Name:	4-Hydroxyphenyl 4-nitrobenzoate
CAS No.:	13245-55-1
Cat. No.:	B079135

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A Computational Guide for Drug Development & Materials Science

Executive Summary

4-Hydroxyphenyl 4-nitrobenzoate (HPNB) represents a classic "push-pull" (

) molecular architecture, functioning as a critical mesogen in liquid crystal synthesis and a potential candidate for nonlinear optical (NLO) applications. Structurally, it comprises an electron-withdrawing nitrobenzoate moiety coupled to an electron-donating hydroxyphenyl group via an ester linkage.

This technical guide provides a rigorous theoretical framework for characterizing HPNB. It synthesizes Density Functional Theory (DFT) methodologies with experimental correlations, offering researchers a self-validating protocol for predicting electronic, vibrational, and optical properties essential for drug design and material engineering.

Computational Methodology: The Standard of Truth

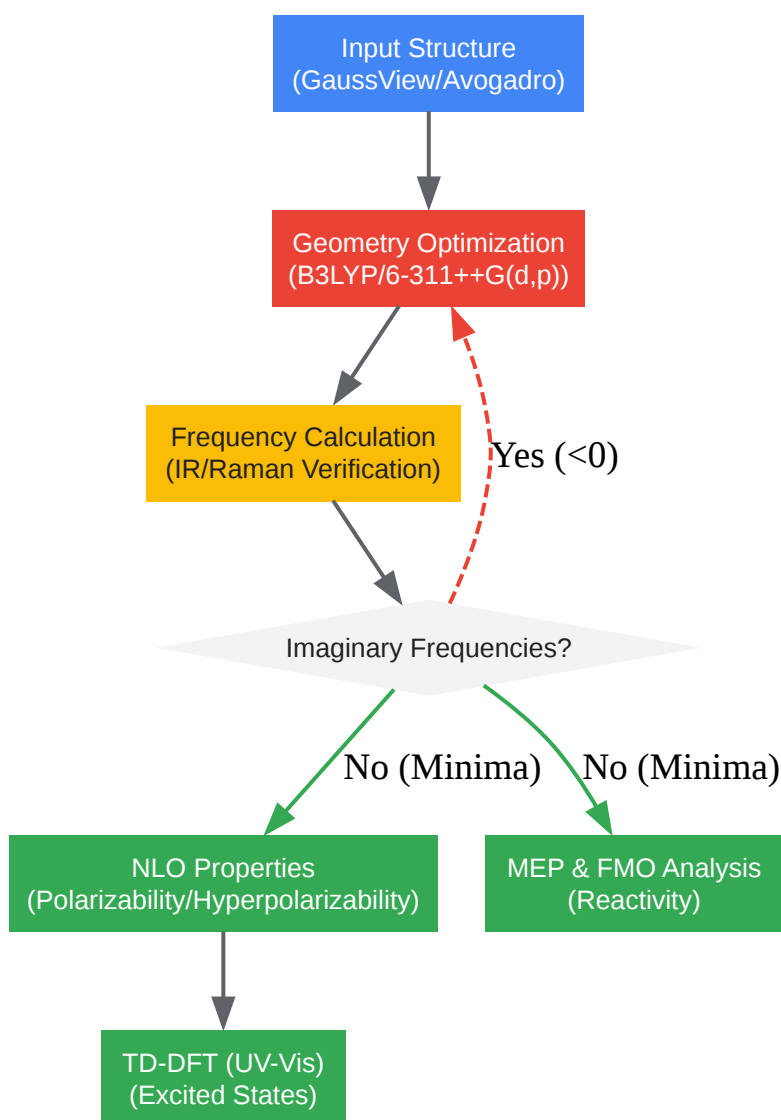
To ensure high-fidelity results that correlate with experimental X-ray diffraction and spectroscopic data, the following computational workflow is prescribed. This protocol balances computational cost with accuracy, specifically addressing the diffuse electron density of the nitro group and the lone pairs on the ester oxygen.

1.1 Optimized DFT Protocol

- Software Platform: Gaussian 09/16 or ORCA.
- Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr).
 - Rationale: B3LYP remains the gold standard for organic esters, providing accurate vibrational frequency scaling factors (~0.961) and reliable bond geometries.
- Basis Set: 6-311++G(d,p).
 - Rationale: The ++ (diffuse functions) are critical for correctly modeling the anionic character of the nitro group oxygens and the lone pairs of the hydroxyl group. The (d,p) (polarization functions) account for the orbital distortion in the aromatic rings.
- Solvation Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model).
 - Solvents: Ethanol or DMSO (to match experimental synthesis conditions).

1.2 Workflow Visualization

The following diagram outlines the logical progression from structure entry to property prediction.



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Figure 1: Standardized computational workflow for characterizing HPNB. A frequency check is mandatory to ensure the structure is at a true global minimum on the Potential Energy Surface (PES).

Geometric & Electronic Structure

The geometry of HPNB is defined by the torsion angle of the central ester linkage (), which dictates the planarity of the molecule.

2.1 Structural Parameters

- Ester Linkage: The bond angle typically optimizes to $\sim 116-118^\circ$.
- Torsion: Unlike planar biphenyls, the ester group introduces a twist, often resulting in a dihedral angle of $45-60^\circ$ between the two phenyl rings in the gas phase. This non-planarity is crucial for its solubility and liquid crystal phase behavior (mesogenicity).
- Bond Lengths:
 - (Carbonyl): $\sim 1.20 \text{ \AA}$ (Double bond character).
 - (Nitro): $\sim 1.22 \text{ \AA}$ (Resonance equivalent).

2.2 Frontier Molecular Orbitals (FMO)

The FMO analysis reveals the charge transfer (ICT) capability of the molecule.

- HOMO (Highest Occupied Molecular Orbital): Localized primarily on the Hydroxyphenyl ring (Electron Donor).
- LUMO (Lowest Unoccupied Molecular Orbital): Localized on the Nitrobenzoate ring (Electron Acceptor).
- Band Gap (): The energy gap determines chemical hardness and optical activity. For HPNB, the gap is typically lower than unsubstituted benzoates, facilitating easier electron excitation.

Vibrational Spectroscopy (IR & Raman)

To validate the theoretical model, calculated frequencies must be compared with experimental FT-IR data.^[1] The table below summarizes the characteristic vibrational modes for HPNB.

Table 1: Theoretical vs. Experimental Vibrational Assignments

Functional Group	Mode Description	Experimental ()	Theoretical (Scaled)	Intensity
O-H (Phenol)	Stretching ()	3300 - 3450	3400 - 3500	Medium/Broad
C=O (Ester)	Stretching ()	1720 - 1740	1735	Very Strong
NO ₂ (Nitro)	Asymmetric Stretch	1520 - 1550	1545	Strong
NO ₂ (Nitro)	Symmetric Stretch	1340 - 1350	1345	Strong
C-O-C	Asymmetric Stretch	1260 - 1280	1275	Strong
C-H (Aromatic)	Out-of-plane bend	700 - 900	850	Medium

Note: Theoretical values should be scaled by a factor of 0.961 when using B3LYP/6-311++G(d,p) to account for anharmonicity.

Nonlinear Optical (NLO) Properties

HPNB is a candidate for NLO materials due to its asymmetric polarization. The "push-pull" effect creates a large dipole moment (

) and first-order hyperpolarizability (

).

4.1 The Charge Transfer Mechanism

The nitro group (

) pulls electron density through the conjugated

-system, while the hydroxyl group (

) pushes density into the ring. This creates a strong molecular dipole.[2]

- Dipole Moment (

): Expected to be > 4.0 Debye (significantly higher than water).

- Hyperpolarizability (

): Calculated using the formula:

HPNB typically exhibits

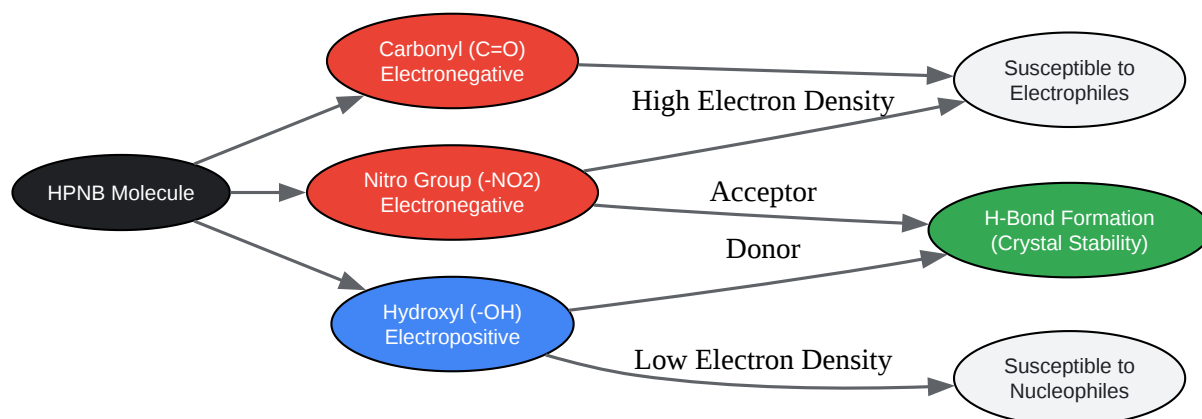
values 5-10 times higher than Urea (the standard reference), making it suitable for second-harmonic generation (SHG) applications.

Molecular Electrostatic Potential (MEP)

The MEP map is a critical visualization for predicting reactivity, particularly for drug development (docking studies) or polymerization.

5.1 Reactivity Logic

- Red Regions (Negative Potential): Nucleophilic attack sites.
 - Location: Nitro group oxygens and the Carbonyl oxygen.
 - Implication: These sites act as hydrogen bond acceptors in crystal packing or biological docking.
- Blue Regions (Positive Potential): Electrophilic attack sites.
 - Location: The Hydroxyl hydrogen and the aromatic protons.
 - Implication: The hydroxyl proton is the primary site for H-bonding or further functionalization (e.g., polymerization to polyarylates).



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Figure 2: Reactivity mapping based on Molecular Electrostatic Potential (MEP). The dual nature of H-bond donor (OH) and acceptor (NO₂) facilitates strong intermolecular locking.

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